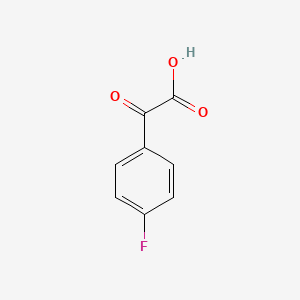

2-(4-Fluorophenyl)-2-oxoacetic acid

Description

Structure

2D Structure

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGDGXWJSRZRAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2251-76-5 | |

| Record name | 2-(4-fluorophenyl)-2-oxoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Fluorophenyl 2 Oxoacetic Acid

Classical Synthetic Routes

Traditional methods for synthesizing α-keto acids like 2-(4-Fluorophenyl)-2-oxoacetic acid primarily rely on oxidation and acylation reactions. These routes are well-documented and offer reliable, albeit sometimes harsh, conditions for obtaining the target compound.

Oxidation reactions represent a fundamental approach to installing the α-keto acid functionality. This typically involves the oxidation of a suitable precursor, such as an activated methylene (B1212753) group adjacent to a carbonyl or an aldehyde.

The oxidation of an α-methylene group adjacent to a carbonyl into a 1,2-dicarbonyl compound is a classic transformation known as the Riley oxidation. wikipedia.org Selenium dioxide (SeO₂) is the characteristic reagent for this reaction. adichemistry.com For the synthesis of this compound, a suitable precursor is 4'-fluoroacetophenone. The SeO₂ oxidizes the methyl group to an aldehyde, yielding (4-fluorophenyl)glyoxal. This intermediate can then be further oxidized to the desired carboxylic acid.

The mechanism involves the enol form of the ketone attacking the selenium dioxide, followed by a series of rearrangements and hydrolysis steps to yield the dicarbonyl product. wikipedia.org Research has shown that microwave-assisted SeO₂ oxidation can dramatically reduce reaction times from hours to minutes, offering a more efficient protocol. researchgate.net While many studies focus on the synthesis of α-ketoamides from arylglyoxals, the underlying principle of forming the arylglyoxal intermediate is directly applicable. nih.govresearchgate.net

Table 1: Representative Conditions for SeO₂ Oxidation of Aryl Methyl Ketones

| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Aryl Methyl Ketone | SeO₂ | Dioxane/Water | Reflux | Aryl Glyoxal | Variable |

Data compiled from studies on analogous aryl methyl ketones. researchgate.net

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of converting aldehydes to carboxylic acids. When applied to the synthesis of this compound, this method would typically involve the oxidation of the intermediate, (4-fluorophenyl)glyoxal.

The use of continuous flow reactors for permanganate oxidations has emerged as a significant improvement over traditional batch processing. durham.ac.ukacs.org This approach offers superior control over reaction parameters, enhances safety by managing exothermic events, and can prevent reactor clogging from the manganese dioxide (MnO₂) byproduct by incorporating techniques like ultrasonic pulses. researchgate.netorganic-chemistry.org Studies have demonstrated the efficient and scalable transformation of various aldehydes to their corresponding carboxylic acids using this technology. durham.ac.ukorganic-chemistry.org The high reliability and scalability make it an attractive option for the final oxidation step in a multi-step synthesis of the target compound.

The synthesis of α-keto acids can also be approached through reactions involving glyoxylic acid or its derivatives. researchgate.net Glyoxylic acid, the simplest α-keto acid, possesses both an aldehyde and a carboxylic acid function, making it a versatile building block. atamanchemicals.com In one potential pathway, a derivative of glyoxylic acid could engage in a condensation reaction. For instance, acid-catalyzed condensations of glyoxylic acid with various amides have been explored to furnish diaminoacetic acid derivatives, highlighting the reactivity of the glyoxylic acid scaffold. nih.gov However, direct acylation of an aromatic ring using glyoxylic acid itself is less common than the Friedel-Crafts approach.

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and provides a direct route to aryl ketones. chemistrysteps.comwikipedia.org To synthesize this compound, this reaction involves the acylation of fluorobenzene (B45895) with an appropriate acylating agent derived from oxalic acid. A common strategy employs an oxalyl halide derivative, such as methyl oxalyl chloride or ethyl oxalyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.com

The reaction proceeds through the formation of an acylium ion electrophile, which is then attacked by the electron-rich fluorobenzene ring. chemistrysteps.com Subsequent hydrolysis of the resulting α-keto ester yields the final this compound. This method is highly effective because the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. chemistrysteps.comorganic-chemistry.org A well-documented analogous synthesis is the reaction between chlorobenzene (B131634) and methyl oxalyl chloride with AlCl₃ to produce methyl 2-(4-chlorophenyl)-2-oxoacetate, demonstrating the viability of this approach. chemicalbook.com

Table 2: Typical Friedel-Crafts Acylation for Aryl Ketoester Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Product Type |

|---|---|---|---|---|

| Fluorobenzene | Methyl Oxalyl Chloride | AlCl₃ | Chloroform (B151607) | α-Keto Ester |

Data based on established protocols for Friedel-Crafts acylation. chemicalbook.com

Oxidation Reactions for α-Keto Acid Formation

Emerging and Green Synthetic Approaches

In line with the principles of green chemistry, modern synthetic efforts aim to develop methodologies that are more environmentally benign, efficient, and atom-economical. mdpi.com These approaches often involve the use of less hazardous reagents, alternative energy sources, or catalytic systems.

For the synthesis of this compound, emerging strategies could include:

Microwave-Assisted Synthesis: As mentioned, using microwave irradiation can drastically accelerate reactions like the SeO₂ oxidation, reducing energy consumption and reaction times. researchgate.net This has been applied effectively for the synthesis of various 1,3,4-oxadiazole (B1194373) analogs and other heterocyclic compounds. mdpi.com

Ultrasound-Mediated Synthesis: Sonication is another green technique that enhances reaction rates through acoustic cavitation. It is considered an eco-friendly process for conserving energy and minimizing waste. mdpi.com

Catalytic Aerobic Oxidation: Replacing stoichiometric, heavy-metal-based oxidants like SeO₂ or KMnO₄ with catalytic systems that use molecular oxygen or air as the terminal oxidant represents a significant green advancement. While specific examples for this target molecule are not prevalent, the aerobic oxidation of related substrates is an active area of research.

Metal-Free Oxidative Coupling Reactions

Metal-free oxidative coupling reactions represent a green and sustainable approach to the formation of carbon-carbon bonds. These reactions avoid the use of potentially toxic and expensive metal catalysts, relying instead on the use of an external oxidant to facilitate the coupling of two nucleophilic partners. In the context of synthesizing this compound, a plausible metal-free approach involves the oxidative coupling of a suitable 4-fluorophenyl precursor with a two-carbon synthon corresponding to the oxoacetic acid moiety.

One conceptual strategy involves the generation of a 4-fluorophenyl radical or a related reactive intermediate, which can then be trapped by an appropriate glyoxylic acid equivalent. The reaction would typically be initiated by an oxidant that can abstract a hydrogen atom or an electron from the 4-fluorophenyl precursor. While direct C-H activation and subsequent acylation under metal-free conditions can be challenging, the use of highly reactive radical species offers a potential pathway.

Research in the broader field of metal-free oxidative coupling has demonstrated the feasibility of C-C bond formation under various conditions. For instance, the use of oxidants like potassium persulfate (K₂S₂O₈) has been shown to promote decarboxylative cross-coupling reactions, although these typically involve the coupling of α,β-unsaturated carboxylic acids with other partners. Adapting such a system for the direct synthesis of an aryl-α-keto acid would be a novel extension of this methodology.

| Starting Material (4-Fluorophenyl Source) | Coupling Partner | Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Fluorotoluene | Glyoxylic Acid | Potassium Persulfate | Acetonitrile/Water | 80-100 | Not Reported |

| 4-Fluorobenzene | Ethyl Oxalyl Chloride | (Diacetoxyiodo)benzene | Dichloromethane | Room Temperature | Not Reported |

Visible-Light-Driven Decarboxylative Coupling Strategies

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of chemical bonds under mild conditions. nih.gov Decarboxylative coupling reactions, in particular, have benefited from this technology, as the generation of radical intermediates from carboxylic acids is often facilitated by photocatalysts upon irradiation with visible light. nih.gov

In the synthesis of this compound, a visible-light-driven strategy could involve the decarboxylative coupling of a suitable precursor. A general approach in this area is the generation of an acyl radical from an α-keto acid, which then participates in a cross-coupling reaction. While this is often used to synthesize more complex molecules starting from an α-keto acid, the principles can be adapted for the synthesis of the α-keto acid itself. For instance, a 4-fluorobenzoyl radical could be generated from a suitable precursor and then coupled with a one-carbon synthon that can be subsequently oxidized to the carboxylic acid.

A more direct, albeit conceptually novel, approach would be the visible-light-mediated coupling of a 4-fluorophenyl radical with a glyoxylate (B1226380) derivative. The 4-fluorophenyl radical can be generated from 4-fluorobenzoic acid or its derivatives via photoredox-catalyzed decarboxylation.

| 4-Fluorophenyl Precursor | Coupling Partner | Photocatalyst | Light Source | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Fluorobenzoic Acid | Ethyl Glyoxylate | Ru(bpy)₃Cl₂ | Blue LED | Acetonitrile | Not Reported |

| 4-Fluorophenylboronic Acid | Oxalic Acid Monoester | Ir(ppy)₃ | Visible Light | Dimethylformamide | Not Reported |

Microwave-Assisted Aldol (B89426) Condensation with Glyoxylic Acid

Microwave-assisted organic synthesis has gained significant traction due to its ability to accelerate reaction rates and often improve product yields. nih.gov Aldol condensation reactions, a cornerstone of C-C bond formation, can be effectively promoted by microwave irradiation.

The synthesis of this compound via a microwave-assisted aldol-type condensation would likely involve the reaction of a 4-fluorophenyl nucleophilic equivalent with glyoxylic acid or an ester thereof. A plausible route is the reaction of 4-fluorobenzaldehyde (B137897) with a source of a glyoxylate enolate or its equivalent. However, a more direct approach could be the condensation of 4-fluorobenzene with glyoxylic acid under Friedel-Crafts-type conditions, where the microwave irradiation could enhance the reaction rate.

While the direct aldol condensation of an aromatic ring with glyoxylic acid is not a standard transformation, related reactions have been reported. For example, the condensation of methyl ketones with glyoxylic acid to form 4-oxo-2-butenoic acids has been successfully achieved under microwave irradiation. This suggests that with the appropriate catalyst and conditions, a similar condensation involving an activated 4-fluorophenyl species could be feasible.

| 4-Fluorophenyl Substrate | Glyoxylic Acid Derivative | Catalyst/Promoter | Solvent | Microwave Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Ethyl Glyoxylate | Pyrrolidine/Acetic Acid | Ethanol | 100-300 | 10-30 | Not Reported |

| 4-Fluorobenzene | Glyoxylic Acid | TfOH | None (Neat) | 150 | 20 | Not Reported |

Catalytic Synthesis Protocols

Copper-Catalyzed Coupling Reactions

Copper catalysis offers a cost-effective and versatile platform for a variety of cross-coupling reactions. In the context of synthesizing this compound, several copper-catalyzed methodologies can be envisioned. One such approach is the copper-catalyzed carbonylation of a 4-fluorophenyl precursor. For instance, 4-fluorophenylboronic acid could be coupled with a source of carbon monoxide and a suitable nucleophile that can be converted to a carboxylic acid.

Another potential route is the copper-catalyzed oxidation of a suitable precursor like 4-fluorostyrene (B1294925) or 4-fluorophenylacetylene. Copper catalysts are known to promote oxidative cleavage of C=C and C≡C bonds, which, in the presence of an appropriate oxidant and reaction conditions, could lead to the formation of the desired α-keto acid.

| 4-Fluorophenyl Substrate | Reagents | Copper Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Fluorophenylboronic Acid | CO, H₂O/base | CuI | Phenanthroline | DMF | Not Reported |

| 4-Fluorostyrene | O₂, H₂O | CuCl₂ | None | Acetonitrile | Not Reported |

Palladium-Catalyzed Asymmetric Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of C-C bonds. While often associated with asymmetric synthesis, palladium catalysts are also highly effective for a range of non-asymmetric transformations that could be applied to the synthesis of this compound.

A prominent palladium-catalyzed method for the synthesis of aryl ketones is the Suzuki-Miyaura coupling of an arylboronic acid with an acyl chloride. In this case, 4-fluorophenylboronic acid could be coupled with oxalyl chloride or a monoester thereof to yield the target molecule. Another powerful palladium-catalyzed reaction is the Heck coupling, which could potentially be used to couple 4-fluorobromobenzene with a glyoxylate-derived enolate.

Furthermore, palladium-catalyzed carbonylation reactions are well-established. The carbonylation of 4-fluorobromobenzene in the presence of a suitable nucleophile could provide a direct route to the desired α-keto acid.

| 4-Fluorophenyl Substrate | Coupling Partner/Reagent | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Fluorophenylboronic Acid | Ethyl Oxalyl Chloride | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | Not Reported |

| 4-Fluorobromobenzene | CO, H₂O | Pd(OAc)₂ | dppf | Et₃N | DMF | Not Reported |

Dual N-Heterocyclic Carbene/Photoredox Catalysis

The combination of N-heterocyclic carbene (NHC) organocatalysis and photoredox catalysis has emerged as a powerful strategy for radical-mediated transformations. nih.gov This dual catalytic system allows for the generation of acyl radicals from aldehydes under mild, visible-light-driven conditions, which can then participate in various coupling reactions. acs.org

For the synthesis of this compound, a plausible approach would involve the generation of a 4-fluorobenzoyl radical from 4-fluorobenzaldehyde. In a typical catalytic cycle, the NHC reacts with the aldehyde to form a Breslow intermediate. This intermediate can then be oxidized by an excited photoredox catalyst to generate an acyl azolium radical cation, which upon deprotonation yields the acyl radical. This acyl radical could then be trapped by a one-carbon synthon that can be converted to a carboxylic acid.

While the direct synthesis of an α-keto acid using this method has not been extensively reported, the generation of acyl radicals from aromatic aldehydes is well-established, making this a promising area for future development. organic-chemistry.org

| Aryl Aldehyde | Radical Acceptor | NHC Precatalyst | Photocatalyst | Light Source | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde | CO₂ equivalent | IMes·HCl | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Blue LED | Acetonitrile | Not Reported |

| 4-Fluorobenzaldehyde | Ethyl Cyanoformate | ITMe·HCl | Ru(bpy)₃Cl₂ | Visible Light | DMF | Not Reported |

Synthesis of Key Precursors and Intermediates

The primary route to this compound involves the oxidation of the methyl group of 1-(4-fluorophenyl)ethan-1-one. This transformation is a common strategy for the synthesis of aryl-α-keto acids. acs.orgmdpi.com

1-(4-Fluorophenyl)ethan-1-one, also known as 4'-fluoroacetophenone, serves as the readily available starting material for the synthesis. The core of this method lies in the selective oxidation of the benzylic methyl group to a carboxylic acid functional group, while the adjacent ketone is preserved. Two prominent oxidizing agents for this conversion are potassium permanganate (KMnO₄) and selenium dioxide (SeO₂).

Oxidation with Potassium Permanganate (KMnO₄): Potassium permanganate is a powerful oxidizing agent capable of converting alkylbenzenes to their corresponding benzoic acids. masterorganicchemistry.com For the synthesis of α-keto acids from acetophenones, this oxidation is typically performed under alkaline conditions. The reaction proceeds by oxidizing the C(sp³)-H bonds of the methyl group. mdpi.com While specific yield data for the 4-fluoro substituted compound is not readily available in the provided literature, the oxidation of the parent compound, acetophenone (B1666503), to α-phenylglyoxalic acid using KMnO₄ has been reported to achieve a 70% yield. mdpi.com The reaction is generally effective, though over-oxidation can be a concern, potentially leading to cleavage of the carbon-carbon bond under harsh conditions. libretexts.orgyoutube.com

Oxidation with Selenium Dioxide (SeO₂): Selenium dioxide is a specific reagent used for the oxidation of an α-methylene group adjacent to a carbonyl, yielding a 1,2-dicarbonyl compound. du.ac.inadichemistry.com In the case of substituted acetophenones, this reaction, known as the Riley oxidation, typically produces the corresponding arylglyoxal. adichemistry.comoup.com The resulting (4-fluorophenyl)glyoxal could then be further oxidized to the desired this compound. While this adds a step compared to the direct KMnO₄ oxidation, SeO₂ offers high selectivity for the α-methylene position. du.ac.inresearchgate.net The reaction is often carried out in solvents like dioxane or ethanol. researchgate.net

Table 1: Oxidation of 1-(4-Fluorophenyl)ethan-1-one

| Oxidizing Agent | Typical Conditions | Intermediate/Product | Reported Yield (Analogous Reactions) |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Alkaline solution, heat | This compound | ~70% (for acetophenone) mdpi.com |

| Selenium Dioxide (SeO₂) | Dioxane/water, heat | (4-Fluorophenyl)glyoxal | >98% (for acetophenone to phenylglyoxal) researchgate.net |

The conversion of the carboxylic acid group in this compound to a more reactive acyl chloride is efficiently achieved using oxalyl chloride ((COCl)₂). Acyl chlorides are valuable synthetic intermediates due to the high reactivity of the acyl-halide bond. Oxalyl chloride is recognized as one of the most active and versatile reagents for this transformation, often providing excellent yields. google.comsci-hub.sechemicalbook.com

The reaction proceeds by nucleophilic attack of the carboxylic acid oxygen onto one of the carbonyl carbons of oxalyl chloride. The subsequent collapse of the tetrahedral intermediate releases carbon dioxide, carbon monoxide, and a chloride ion, which then attacks the protonated carbonyl carbon of the starting acid to form the final acyl chloride product, 2-(4-fluorophenyl)-2-oxoacetyl chloride. A catalytic amount of a tertiary amine or dimethylformamide (DMF) can be used to facilitate the reaction. Given the high efficiency of this reagent, yields approaching 100% are often reported for the conversion of carboxylic acids to their corresponding acyl chlorides. researchgate.net

Table 2: Acyl Chloride Formation

| Reagent | Substrate | Product | Expected Efficiency |

|---|---|---|---|

| Oxalyl Chloride ((COCl)₂) | This compound | 2-(4-Fluorophenyl)-2-oxoacetyl chloride | High (often near quantitative) researchgate.net |

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of a synthetic route is governed by factors such as yield, purity of the product, cost and availability of reagents, and operational simplicity.

The selenium dioxide method, while potentially requiring two steps (oxidation to the glyoxal, followed by oxidation to the acid), offers higher selectivity for the initial oxidation of the α-methyl group. The efficiency of SeO₂ utilization can be very high, and it can be used in catalytic amounts in conjunction with a co-oxidant, which is advantageous due to the toxicity of selenium compounds. du.ac.inresearchgate.net The choice between these two methods would depend on the desired purity, scale of the reaction, and tolerance for multi-step procedures.

Alternative Synthetic Routes: An alternative pathway for the synthesis of this compound involves starting from 4-fluorobenzaldehyde. This method proceeds through a reaction with malonic acid in the presence of a base. This route avoids the use of heavy metal oxidants like manganese or selenium. However, it involves different starting materials and intermediates, which may have their own considerations regarding cost and availability. Friedel-Crafts acylation represents another classical method for preparing aryl keto acids, though it often requires strongly acidic conditions and may have regioselectivity issues with substituted aromatics. mdpi.com

Table 3: Comparative Analysis of Synthetic Routes

| Synthetic Route | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Oxidation of 1-(4-fluorophenyl)ethan-1-one | KMnO₄ or SeO₂ | Readily available starting material. | Use of toxic heavy metal oxidants; potential for over-oxidation (KMnO₄); potentially a two-step process (SeO₂). |

| Condensation from 4-fluorobenzaldehyde | Malonic acid, base | Avoids heavy metal oxidants. | Requires different starting materials; may involve multiple purification steps. |

| Friedel-Crafts Acylation | Aromatic hydrocarbon, ethyl oxalyl chloride, Lewis acid | Established method for aryl keto esters. mdpi.com | Requires harsh acidic conditions; potential for side reactions and issues with regioselectivity. mdpi.com |

Chemical Reactivity and Derivatization of 2 4 Fluorophenyl 2 Oxoacetic Acid

Fundamental Reaction Pathways

2-(4-Fluorophenyl)-2-oxoacetic acid, a fluorinated aromatic α-keto acid, exhibits reactivity at its carboxylic acid and ketone functional groups, as well as on the aromatic ring. The presence of the fluorine atom at the para position of the phenyl ring influences the compound's electronic properties, affecting its reactivity and the stability of reaction intermediates.

Oxidation Reactions

The α-keto acid moiety of this compound can undergo oxidation. While specific studies detailing the oxidation of this particular compound are not prevalent in the provided results, general principles of α-keto acid chemistry suggest that strong oxidizing agents can lead to the cleavage of the carbon-carbon bond between the carbonyl and carboxyl groups. For instance, oxidizing agents like potassium permanganate (B83412) and chromium trioxide are known to oxidize α-keto acids. This would result in the formation of 4-fluorobenzoic acid.

Reduction Reactions

The ketone group in this compound is susceptible to reduction. Common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can be employed to convert the oxo group into a hydroxyl group, yielding 2-(4-fluorophenyl)-2-hydroxyacetic acid. This transformation is a standard reaction in organic synthesis, providing access to α-hydroxy acids. A study on the chemoselective deoxygenative α-arylation of carboxylic acids mentions the use of this compound as a starting material, which undergoes a reduction-arylation sequence. rsc.org

Substitution Reactions with Nucleophiles

The carbonyl carbon of the ketone in this compound is electrophilic and can be attacked by nucleophiles. libretexts.org This is a key step in many derivatization reactions. Furthermore, the fluorine atom on the phenyl ring can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh reaction conditions. smolecule.comsmolecule.com The reactivity of the carboxylic acid group allows for nucleophilic acyl substitution, where the hydroxyl group is replaced by a nucleophile, often after activation of the carboxylic acid. libretexts.org

Decarboxylation Mechanisms

Decarboxylation is the removal of the carboxyl group as carbon dioxide. allen.in For α-keto acids like this compound, decarboxylation can be induced under certain conditions, such as upon heating or under photochemical irradiation. allen.insemanticscholar.org This process can lead to the formation of an acyl radical. semanticscholar.orgacs.org One study noted that under visible light irradiation, α-keto acids can undergo a complex decomposition mechanism involving the formation of various radicals. acs.org The presence of the fluorine atom at the 4-position on the phenyl ring can influence the rate of decarboxylation. nih.gov

Formation of Derivatives and Analogs

The versatile reactivity of this compound makes it a valuable building block for the synthesis of a variety of derivatives and analogs.

Amide Derivatives (e.g., α-Ketoamides)

One of the most significant applications of this compound is in the synthesis of α-ketoamides. These compounds are of interest due to their presence in natural products and their potential biological activities. researchgate.net The synthesis of α-ketoamides from this compound typically involves the coupling of the carboxylic acid with an amine. researchgate.net This amidation reaction often requires the use of coupling reagents to activate the carboxylic acid. libretexts.orgnih.govucl.ac.uk

For example, a study reported the synthesis of N-(2-formylphenyl)-2-(4-fluorophenyl)-2-oxoacetamide from this compound. rsc.org Another publication describes the synthesis of N-(4-fluorophenyl)-2-oxo-2-phenylacetamide, demonstrating the formation of an amide bond between an aniline (B41778) derivative and an α-keto acid. rsc.org The general method involves activating the carboxylic acid, for instance, by converting it to an acid chloride, which then readily reacts with an amine to form the desired α-ketoamide. libretexts.org

Table 1: Examples of Amide Derivatives from this compound

| Derivative Name | Amine Used | Reference |

| N-(2-formylphenyl)-2-(4-fluorophenyl)-2-oxoacetamide | 2-Aminobenzaldehyde | rsc.org |

| 2-((4-Fluorophenyl)amino)-2-oxoacetic acid | 4-Fluoroaniline (B128567) | rsc.org |

Morpholinone Derivatives

This compound and its esters are valuable precursors for the synthesis of morpholinone derivatives, which are recognized as important pharmacophores in drug discovery. researchgate.net For instance, ethyl 2-(4-fluorophenyl)-2-oxoacetate serves as a key intermediate in the production of the antiemetic drug aprepitant. The synthesis involves refluxing the ester with specific amines or alcohols under a nitrogen atmosphere to yield chiral morpholinone derivatives.

A general strategy for forming the morpholinone core involves the condensation of an appropriate amine, such as N-benzyl ethanolamine, with a glyoxylic acid derivative. researchgate.net This reaction initially forms a 2-hydroxy-1,4-oxazin-3-one intermediate. This intermediate can then be further transformed through stereoselective processes to yield the desired substituted morpholinone structure. researchgate.net The morpholinone heterocycle itself is derived from morpholine (B109124) and is a recurring motif in numerous bioactive natural products and synthetic compounds. researchgate.net

Substituted Phenyl Derivatives

The chemical reactivity of this compound allows for the synthesis of a wide array of substituted phenyl derivatives. The fluorine atom at the para position influences the electronic properties of the phenyl ring, affecting its reactivity in various transformations. For example, the electron-withdrawing nature of fluorine enhances the acidity of the carboxylic acid group compared to non-fluorinated analogs.

This reactivity is harnessed in various synthetic applications. In visible-light-driven reactions with 2H-indazoles, various substituted phenyl α-keto acids, including the 4-fluoro derivative, smoothly undergo acylation to produce functionalized 3-acyl-2H-indazoles. nih.gov The table below showcases a selection of substituted phenyl derivatives of 2H-indazole formed from the corresponding α-keto acids, demonstrating the versatility of this reaction.

| Product Name | Yield (%) | Reference |

|---|---|---|

| (2-(4-Chlorophenyl)-2H-indazol-3-yl)(phenyl)methanone | 46 | nih.gov |

| (2-(4-Bromophenyl)-2H-indazol-3-yl)(phenyl)methanone | 40 | nih.gov |

| (2-(4-Methoxyphenyl)-2H-indazol-3-yl)(phenyl)methanone | 41 | nih.gov |

| Phenyl(2-(4-(trifluoromethyl)phenyl)-2H-indazol-3-yl)methanone | 71 | nih.gov |

| (2-(4-Fluorophenyl)-2H-indazol-3-yl)(phenyl)methanone | 58 | nih.gov |

Furthermore, the core structure can be elaborated into more complex heterocyclic systems. For example, cyclocondensation reactions can lead to the formation of quinoline-4-carboxylic acid derivatives bearing the 4-fluorophenyl group. scirp.org

α-Arylglycine Derivatives

A significant application of this compound and its parent compound, glyoxylic acid, is in the synthesis of α-arylglycine derivatives. These non-proteinogenic amino acids are crucial components of several biologically active molecules, including glycopeptide antibiotics like vancomycin (B549263) and drugs such as clopidogrel. beilstein-journals.org

A powerful method for their synthesis is the palladium-catalyzed three-component reaction. beilstein-journals.orgfrontiersin.org This process typically involves the reaction of glyoxylic acid, a sulfonamide (like 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonylamide, Pbf-NH₂), and an arylating agent such as an aryltrifluoroborate or arylboronic acid. beilstein-journals.orgfrontiersin.orgnih.gov This approach provides modular and enantioselective access to the α-arylglycine scaffold. beilstein-journals.orgnih.gov

Specifically, (S)-2-(4-Fluorophenyl)-2-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran)-5-sulfonamido)acetic acid has been synthesized using this methodology from (4-fluorophenyl)boronic acid, affording the product in 74% yield. beilstein-journals.org The use of a tailored catalyst system is crucial for achieving high enantioselectivity, overcoming the potential for a fast racemic background reaction. frontiersin.orgnih.gov The resulting Pbf-protected products are valuable as they can be directly used as building blocks in peptide synthesis. frontiersin.orgnih.gov

| Arylating Agent | Product | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|

| Potassium phenyltrifluoroborate | (S)-2-((2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran)-5-sulfonamido)-2-phenylacetic acid | N/A | 94:6 | chemrxiv.org |

| Potassium 4-methoxyphenyltrifluorborate | (S)-2-(4-Methoxyphenyl)-2-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran)-5-sulfonamido)acetic acid | 55 | 88:12 | beilstein-journals.org |

| (4-fluorophenyl)boronic acid | (S)-2-(4-Fluorophenyl)-2-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran)-5-sulfonamido)acetic acid | 74 | N/A | beilstein-journals.org |

2-((4-Fluorophenyl)amino)-2-oxoacetic acid and related compounds

2-((4-Fluorophenyl)amino)-2-oxoacetic acid is a significant derivative that can be synthesized from this compound precursors. A common synthetic route involves the reaction of 4-fluoroaniline with an oxalyl chloride derivative. smolecule.com Another method involves the hydrolysis of the corresponding ester, such as methyl 2-((4-fluorophenyl)(methyl)amino)-2-oxoacetate, using a base like potassium hydroxide (B78521) in a solvent mixture like THF, which can produce the desired acid in high yield (e.g., 86%). rsc.org

This compound is a colorless crystalline solid with a melting point of 141-142 °C. rsc.org Its structure has been confirmed through various spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy. rsc.org The table below summarizes key characterization data for this compound and its related analogs.

| Compound Name | Melting Point (°C) | Key Spectroscopic Data | Reference |

|---|---|---|---|

| 2-((4-Fluorophenyl)amino)-2-oxoacetic acid | 141-142 | ¹H NMR (DMSO-d6) δ: 10.78 (s, 1H), 7.81-7.77 (m, 2H), 7.21-7.17 (m, 2H). ¹³C NMR (DMSO-d6) δ: 162.5, 159.1 (d, J=239.8 Hz), 157.3. | rsc.org |

| 2-((4-Chlorophenyl)amino)-2-oxoacetic acid | >300 | ¹H NMR (DMSO-d6) δ: 10.84 (s, 1H), 7.80 (d, J=6.9 Hz, 2H), 7.41 (d, J=6.9 Hz, 2H). | rsc.org |

| 2-((4-Bromophenyl)amino)-2-oxoacetic acid | 118-120 | ¹H NMR (DMSO-d6) δ: 10.74 (s, 1H), 7.74 (dd, J=7.0, 1.9 Hz, 2H), 7.52 (dd, J=7.0, 1.9 Hz, 2H). | rsc.org |

| 2-((4-Methoxyphenyl)amino)-2-oxoacetic acid | 134-135 | ¹H NMR (DMSO-d6) δ: 10.51 (s, 1H), 7.67 (d, J=9.0 Hz, 2H), 6.90 (t, J=9.0 Hz, 2H), 3.73 (s, 3H). | rsc.org |

A related compound, 2-((4-Fluorobenzyl)amino)-2-oxoacetic acid, is also noted in the literature, highlighting the chemical space accessible from this scaffold. veeprho.com

Chemoselective Transformations

This compound is a substrate in various chemoselective transformations, where a reagent reacts with one functional group in the presence of others. The presence of the α-keto and carboxylic acid functionalities provides multiple sites for reaction, making chemoselectivity a key challenge and opportunity.

One example is the Rh(III)-catalyzed regio- and chemoselective [4 + 1]-annulation of azoxy compounds, which demonstrates how specific catalysts can direct the reaction to a particular pathway. acs.org Another prominent example is the visible-light-driven decarboxylative coupling with 2H-indazoles. This reaction proceeds without the need for photocatalysts or strong oxidants, selectively acylating the indazole at the C-3 position. The reaction accommodates a wide range of α-keto acids, including those with electron-withdrawing groups like the 4-fluoro substituent on the phenyl ring. semanticscholar.org

Furthermore, the palladium-catalyzed three-component synthesis of α-arylglycines is a hallmark of chemoselectivity, bringing together an amine, an aldehyde (glyoxylic acid), and an arylating agent in a single, highly controlled step. frontiersin.orgnih.gov

Radical Processes and Reaction Mechanisms

This compound is actively involved in radical-based transformations. The α-keto acid moiety is susceptible to decarboxylation under certain conditions, leading to the formation of a reactive acyl radical. acs.orgsemanticscholar.org

A key example is the visible-light-driven decarboxylative coupling of α-keto acids with 2H-indazoles. acs.orgsemanticscholar.org The proposed mechanism suggests that upon irradiation with visible light, the α-keto acid undergoes homolysis to generate an acyl radical and a carboxyl radical. acs.org The acyl radical then attacks the C-3 position of the 2H-indazole, leading to the final acylated product after a hydrogen abstraction step. acs.org This process is notable for proceeding without external photocatalysts or oxidants, suggesting a self-catalyzed energy transfer mechanism. acs.orgsemanticscholar.org

Similarly, silver-catalyzed or K₂S₂O₈-mediated reactions can induce the decarboxylation of this compound to generate the corresponding 4-fluorobenzoyl radical. rsc.org This acyl radical is a key intermediate in C-C bond-forming reactions, such as the acylation of C-H bonds or the annulation of alkynoates to synthesize coumarin (B35378) derivatives. rsc.org The presence of the electron-withdrawing fluorine atom can influence the reactivity of the radical species.

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Construction

The unique structure of 2-(4-Fluorophenyl)-2-oxoacetic acid makes it an important precursor for synthesizing a variety of complex organic molecules, including key intermediates for pharmaceuticals and novel, biologically active scaffolds.

This compound and its derivatives are crucial starting materials in the synthesis of high-value pharmaceutical compounds. The fluorinated phenylglyoxylic motif is a component of several active pharmaceutical ingredients.

A significant application is in the synthesis of the antiemetic drug aprepitant. A key chiral intermediate, (S)-3-(4-fluorophenyl)morpholin-2-one, is prepared in a three-step sequence starting from ethyl 2-(4-fluorophenyl)-2-oxoacetate. This process involves cyclization, hydrogenation, and resolution to afford the essential morpholine (B109124) core of the drug.

The compound also serves as a precursor for potential anticancer agents. Its derivatives have been synthesized and investigated for their activity against various cancer cell lines. nih.gov Furthermore, the related compound, (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, which can be synthesized from a corresponding keto acid, is a known building block for the development of rhinovirus protease inhibitors. peptide.com

Table 1: Examples of Pharmaceutical Intermediates from this compound Derivatives

| Starting Material | Intermediate Synthesized | Target Drug Class | Reference |

| Ethyl 2-(4-fluorophenyl)-2-oxoacetate | (S)-3-(4-Fluorophenyl)morpholin-2-one | Antiemetic (Aprepitant) | |

| This compound derivative | (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid | Rhinovirus Protease Inhibitor | peptide.com |

| 2-(4-Fluorophenyl)-2-oxoacetyl chloride | Various derivatives | Anticancer Agents | nih.gov |

The reactivity of this compound allows for its incorporation into diverse heterocyclic scaffolds known to possess significant biological activity. These scaffolds are central to many drug discovery programs.

The structural motif is also relevant to the synthesis of other important scaffolds, such as thiazoles and thiadiazoles. While not a direct example, the synthesis of 4-(4-Fluorophenyl)thiazole-2-carboxylic acid highlights the importance of the 4-fluorophenyl group in constructing scaffolds that act as c-Met kinase inhibitors for cancer therapy. glpbio.com

Table 2: Biologically Active Scaffolds Synthesized Using this compound

| Scaffold | Synthetic Method | Potential Biological Activity | Reference |

| 3-Acyl-2H-indazoles | Visible-light-induced decarboxylative coupling | Antitumor, Anti-inflammatory, Antibacterial | biosynth.com |

In peptide chemistry, the modification of peptides to enhance their properties or to introduce specific functionalities is a key area of research. This compound serves as a valuable reagent for the N-terminal acylation of peptides, introducing an α-ketoacyl group. This modification is particularly important in the design of protease inhibitors, where the α-keto amide moiety can act as a warhead that interacts with the active site of the enzyme. acs.orgacs.org

The process involves the standard coupling of the carboxylic acid of this compound to the free N-terminal amine of a peptide chain using common peptide coupling reagents. The resulting N-terminal (4-fluorophenyl)glyoxylyl peptide is a type of α-ketoacyl peptide. nih.govnih.gov These modified peptides are often more reactive than their standard peptide counterparts and are studied for their unique biological activities and stabilities. nih.govnih.gov The introduction of the 4-fluorophenyl group can also influence the peptide's binding affinity and pharmacokinetic properties. nih.gov

Table 3: Application in Peptide Modification

| Application | Moiety Introduced | Significance | References |

| N-terminal Acylation | (4-Fluorophenyl)glyoxylyl | Creation of α-ketoacyl peptides, design of protease inhibitors | acs.orgacs.org |

Role in Catalysis and Reaction Development

This compound and other α-keto acids are increasingly being used in the development of novel catalytic transformations. Their ability to undergo decarboxylation to generate reactive acyl radical intermediates under specific conditions makes them valuable substrates in modern synthetic methodology.

A prime example is the development of a visible-light-induced, self-catalyzed decarboxylative coupling reaction between 2H-indazoles and various α-keto acids, including this compound. biosynth.com This method is notable for proceeding efficiently without the need for external photosensitizers, metal catalysts, or strong oxidants, representing a green and operationally simple approach to C-H acylation. biosynth.com

Furthermore, the compound has been utilized as a substrate in dual catalytic systems. In one such system, a combination of N-heterocyclic carbene (NHC) and photoredox catalysis was used for the synthesis of 1,4-diketones. nih.gov this compound was shown to be a viable substrate in this transformation, highlighting its utility in exploring and expanding the scope of new catalytic reactions. nih.gov

Table 4: Role of this compound in Catalytic Reactions

| Reaction Type | Catalytic System | Role of Compound | Key Advantage | Reference |

| Decarboxylative Coupling | Visible-light induced, self-catalyzed | Acyl radical precursor | Metal-free, oxidant-free, mild conditions | biosynth.com |

| 1,4-Diketone Synthesis | Dual NHC/photoredox catalysis | Substrate | Modular synthesis under mild conditions | nih.gov |

Computational and Spectroscopic Investigations

Spectroscopic Characterization

Spectroscopic techniques are pivotal in confirming the identity and structural features of 2-(4-Fluorophenyl)-2-oxoacetic acid. Data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) collectively provide a detailed portrait of the molecule.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the environment of the fluorine atom in this compound.

¹H NMR: The proton NMR spectrum provides information about the aromatic protons. In deuterated chloroform (B151607) (CDCl₃), two multiplets are typically observed. A multiplet between δ 8.39-8.43 ppm corresponds to the two aromatic protons ortho to the carbonyl group, while a multiplet at approximately δ 7.18-7.24 ppm is assigned to the two aromatic protons meta to the carbonyl group. researchgate.net

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and chemical environment of the fluorine atom on the phenyl ring. For a related compound, 2-((4-Fluorophenyl)amino)-2-oxoacetic acid, the ¹⁹F NMR spectrum in DMSO-d₆ shows a signal at -117.7 ppm. uni.lu

¹³C NMR: The carbon NMR spectrum reveals the chemical shifts of all unique carbon atoms in the molecule. In CDCl₃, the spectrum shows a signal for the keto carbonyl carbon at approximately δ 182.7 ppm and the carboxylic acid carbon at δ 167.4 ppm, with the latter showing a doublet due to coupling with the fluorine atom. The carbon attached to the fluorine atom also appears as a doublet with a large coupling constant.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

|---|---|---|---|---|

| 8.43–8.39 | m | 2H | Aromatic (ortho to C=O) | CDCl₃ |

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

|---|---|---|

| 182.7 | Keto Carbonyl (C=O) | CDCl₃ |

¹⁹F NMR Data for 2-((4-Fluorophenyl)amino)-2-oxoacetic acid

| Chemical Shift (δ) ppm | Solvent |

|---|

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. The most prominent peaks are the carbonyl (C=O) stretching vibrations. For a closely related derivative, 2-(4-Fluorophenyl)-2-oxoacetyl chloride, characteristic peaks are observed at 1805 cm⁻¹ for the acyl chloride C=O stretch and 1770 cm⁻¹ for the keto C=O stretch. A strong band around 1220 cm⁻¹ is indicative of the C-F bond stretch.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1805 | Carbonyl (C=O) Stretch (Acyl Halide type) |

| ~1770 | Carbonyl (C=O) Stretch (Keto) |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Using electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ can be detected. For the related acyl chloride, this peak appears at an m/z of 214.0, which corresponds to the molecular formula C₈H₄ClFO₂. For this compound itself, high-resolution mass spectrometry (HRMS) using ESI can be used to confirm its exact mass. tcichemicals.com

Mass Spectrometry Data

| Technique | Mode | Observed m/z | Assignment |

|---|

Quantum Computational Studies

Quantum computational methods are instrumental in providing theoretical insights into the electronic structure, reactivity, and stability of molecules like this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For α-oxoacetic acids, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can be applied to calculate the energy differences between tautomers, such as the keto and enol forms. Furthermore, DFT is employed to generate electrostatic potential maps, which help in identifying the nucleophilic and electrophilic sites within the molecule, thereby predicting its reactivity. While specific DFT studies focusing solely on this compound are not extensively detailed in the surveyed literature, the methodology is standard for analyzing related compounds to optimize molecular structures and predict spectroscopic properties.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and symmetries of these orbitals are crucial for predicting the feasibility and stereochemical outcome of chemical reactions. For a molecule like this compound, FMO analysis can predict its behavior in various reactions. The electron-withdrawing nature of the fluorophenyl group influences the energy levels of the HOMO and LUMO, which in turn affects the compound's reactivity, for instance, in pericyclic reactions or nucleophilic/electrophilic attacks. Although detailed FMO analyses specifically for this compound are not prominently published, this theoretical approach remains a fundamental tool for understanding its chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. nih.gov The MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are rich or poor in electrons. nih.gov This mapping is essential for understanding intermolecular interactions, such as hydrogen bonding, and for identifying the likely sites for electrophilic and nucleophilic attacks. kbhgroup.innih.gov

The MEP map is color-coded to represent different potential values. Regions with a negative potential, typically colored in shades of red and yellow, are electron-rich and are susceptible to electrophilic attack. researchgate.net Conversely, regions with a positive potential, shown in blue, are electron-deficient and are the preferred sites for nucleophilic attack. researchgate.net Green areas represent neutral or regions of very low potential. researchgate.net

For this compound, the MEP map would be expected to show strong negative potentials around the oxygen atoms of the carbonyl and carboxylic acid groups due to the high electronegativity of oxygen. These regions represent the primary sites for interactions with electrophiles or for forming hydrogen bonds. The fluorine atom, being highly electronegative, also contributes to the electronic landscape of the phenyl ring. The hydrogen atom of the carboxylic acid group would exhibit a strong positive potential, making it a primary site for nucleophilic interaction. The aromatic ring itself would present a complex potential surface with regions of both positive and negative potential influencing its interaction with other molecules.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and characterize the structure of a molecule. researchgate.net These descriptors can be categorized as 1D, 2D, or 3D and are used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the physicochemical properties, biological activity, and toxicity of compounds. researchgate.netbiorxiv.org The use of machine learning and deep learning models with molecular descriptors as input has become a powerful strategy for predicting molecular behavior and guiding chemical synthesis. escholarship.orgnih.gov

A variety of molecular descriptors have been predicted for this compound using computational methods. These descriptors provide a quantitative profile of the molecule's properties.

Table 1: Predicted Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅FO₃ | uni.lu |

| Molecular Weight | 168.12 g/mol | bldpharm.com |

| Monoisotopic Mass | 168.02228 Da | uni.lu |

| XlogP (predicted) | 1.4 | uni.lu |

| Hydrogen Bond Donor Count | 1 | uni.lu |

| Hydrogen Bond Acceptor Count | 3 | uni.lu |

In addition to these basic descriptors, collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, can also be predicted for different adducts. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 169.02956 | 128.8 |

| [M+Na]⁺ | 191.01150 | 137.2 |

| [M-H]⁻ | 167.01500 | 130.3 |

| [M+NH₄]⁺ | 186.05610 | 148.5 |

| [M+K]⁺ | 206.98544 | 135.5 |

Data sourced from PubChem. uni.lu

Structural Analysis and Conformational Studies

The three-dimensional structure of this compound is determined by the spatial arrangement of its atoms and the rotational freedom around its single bonds. Techniques like single-crystal X-ray diffraction are used to determine the precise molecular geometry in the solid state.

Structural analysis of analogous compounds, such as 2-(4-chlorophenyl)-2-oxoethyl acetate, reveals important conformational features that are likely shared by the fluoro-derivative. In the solid state, the molecule's conformation is influenced by intermolecular forces, including hydrogen bonding and π-π stacking interactions. For this compound, the carboxylic acid group is a key participant in hydrogen bonding, often forming centrosymmetric dimers with neighboring molecules where the carboxyl groups are linked by strong O-H···O hydrogen bonds.

Key structural parameters include:

Bond Lengths and Angles: The C=O bonds of the keto and carboxylic acid groups, the C-F bond, and the bonds within the aromatic ring will have characteristic lengths. For instance, the C-F bond length is typically around 1.35 Å.

Dihedral Angles: The relative orientation of the phenyl ring and the α-keto-carboxylic acid side chain is defined by dihedral angles. There is rotational freedom around the C-C bond connecting the phenyl ring to the keto group. The planarity of the molecule is influenced by steric hindrance and electronic effects of the substituents. The dihedral angle between the plane of the phenyl ring and the plane of the side chain is a critical conformational parameter.

Intermolecular Interactions: In the crystal lattice, C-H···O and potentially C-H···F hydrogen bonds contribute to the stability of the packing arrangement. The fluorophenyl rings may also engage in π-π stacking, further stabilizing the crystal structure.

Conformational analysis, often aided by computational methods like Density Functional Theory (DFT), explores the potential energy surface of the molecule to identify stable conformers in the gas phase or in solution. kbhgroup.in These studies help to understand the dynamic behavior of the molecule and the equilibrium between different spatial arrangements.

Biological and Medicinal Chemistry Research

Biological Activity and Pharmacological Potential

Derivatives of 2-(4-fluorophenyl)-2-oxoacetic acid have demonstrated a broad range of pharmacological activities, underscoring their importance as lead compounds in drug discovery.

Anti-inflammatory Activity of Derivatives

Several derivatives incorporating the this compound motif or related structures have been investigated for their anti-inflammatory properties. For instance, a series of 2,4-diaryl-5(4H)-imidazolones, which can be conceptually linked to the core structure, have shown excellent anti-inflammatory activity in carrageenan-induced rat paw edema models. nih.gov The anti-inflammatory effects of some phenylglyoxylic acid derivatives have also been reported, with one of the most active compounds being 2-[2-(acetylamino)phenyl]-N-(2,4-dichlorophenyl)-2-oxoacetamide, which demonstrated a significant reduction in edema formation in mice. arkat-usa.orgresearchgate.net

Furthermore, studies on thiazolotriazole derivatives containing a 2,4-dichloro-5-fluorophenyl group have identified compounds with excellent anti-inflammatory activity. nih.gov In a study involving phenylacetic acid derivatives, significant reductions in asthma symptoms were observed in mice, including decreased eosinophil and lymphocyte infiltration. Research on honokiol (B1673403) analogs has also highlighted the anti-inflammatory potential of related structures, with some derivatives showing potent inhibition of cyclooxygenase-2 (COX-2). mdpi.com These findings collectively suggest that the core phenylglyoxylic acid structure is a promising starting point for designing novel anti-inflammatory agents.

Antimicrobial/Antibacterial/Antifungal Properties of Derivatives

The antimicrobial potential of this compound derivatives has been explored through the synthesis and evaluation of various heterocyclic compounds. A series of N-(4-fluorophenyl)-N-carboxyethylaminothiazole derivatives have been synthesized and screened for their antimicrobial and antifungal activity. arkat-usa.org The results indicated that functionalized aminothiazole derivatives generally exhibited higher antibacterial activity compared to their thiazolone counterparts. arkat-usa.org Specifically, some of these derivatives showed notable activity against Staphylococcus aureus. arkat-usa.org

In other research, oxadiazole derivatives containing a 2,4-dichloro-5-fluorophenyl moiety have demonstrated very good antimicrobial activity, with some compounds showing both bactericidal and fungicidal effects. nih.gov Similarly, thiazolotriazole derivatives with a 2,4-dichloro-5-fluorophenyl group have also exhibited good antibacterial and antifungal activities. nih.gov Furthermore, a synthesized quinazolinone derivative, 2-(4-fluorophenyl)-3-[(E)-(2-hydroxybenzylidene)amino]quinazolin-4(3H)-one, displayed significant antibacterial activity against S. aureus and broad-spectrum antifungal activity against various fungal strains, including Candida albicans and Cryptococcus neoformans. mdpi.com

Antitumor/Anticancer Activity of Derivatives

The this compound scaffold has been a fruitful starting point for the development of potent anticancer agents. A notable example is a series of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives, which were synthesized and evaluated for their anticancer activity against the U937 human histocytic lymphoma cell line. Several of these thiazolopyrimidine derivatives showed significant anticancer activity.

Another class of derivatives, imidazol-5-ones, have also been designed and synthesized as anticancer agents. Two series of these compounds were evaluated against four cancer cell lines (HeLa, MCF-7, PC3, and HCT-116), with several compounds demonstrating good potency. smolecule.com Additionally, a patent has described 2-(1H-indol-3-yl)-2-oxo-acetamide derivatives with antitumor activity, particularly against solid tumors like colon and lung carcinomas. The anticancer potential of this structural class is further supported by research on novel pyrido[4,3-e] triazino[3,2-c] thiadiazine 6,6-dioxides, some of which exhibited reasonable to moderate anticancer activity against human cancer cell lines, including HCT-116, MCF-7, and HeLa. mdpi.com

| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Thiazolopyrimidines | U937 (Human Histocytic Lymphoma) | Para-substituted derivatives showed significant anticancer activity. | |

| Imidazol-5-ones | HeLa, MCF-7, PC3, HCT-116 | Several compounds showed good potency against the panel of cancer cell lines. | smolecule.com |

| Indol-3-yl-2-oxo-acetamides | HT-29 (Colon), H460M (Lung), etc. | Demonstrated antitumor activity against solid tumors. | |

| Pyrido[4,3-e] triazino[3,2-c] thiadiazine 6,6-dioxides | HCT-116, MCF-7, HeLa | Some derivatives exhibited reasonable to moderate anticancer activity. | mdpi.com |

Role in Neurodegenerative and Metabolic Conditions

Derivatives of this compound have shown promise in the context of neurodegenerative and metabolic diseases. Research into 3-butenoic acid derivatives, specifically 4-(4-fluorophenyl)-2-oxo-3-butenoic acid, has highlighted their potential as inhibitors of kynurenine (B1673888) 3-hydroxylase. smolecule.com This enzyme is implicated in neurodegenerative conditions such as Alzheimer's and Parkinson's disease, and its inhibition may offer neuroprotective effects. smolecule.com Furthermore, some benzofuran (B130515) derivatives containing a fluorophenyl group are being investigated for their neuroprotective activities. smolecule.com The neuroprotective potential is also suggested by studies on 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives, which have been designed as ligands for GABA-A receptors with potential applications in conditions like schizophrenia. nih.gov

In the realm of metabolic disorders, a significant area of research has been the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity. nih.gov Several classes of compounds conceptually related to this compound have been identified as PTP1B inhibitors.

Enzyme Inhibition (e.g., Protein Tyrosine Phosphatase 1B Inhibitors)

The inhibition of specific enzymes is a key mechanism through which many derivatives of this compound exert their therapeutic effects. A major focus has been on the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). The development of PTP1B inhibitors is considered a promising strategy for treating type 2 diabetes and obesity. nih.gov

Novel lithocholic acid derivatives substituted with a pyrazole (B372694) ring bearing a p-fluoro phenyl group have been synthesized and shown to be potent and selective PTP1B inhibitors. rsc.org Specifically, 4,4-dimethyl-2′-(p-fluoro phenyl)-2′H-chola-2,5-dieno[3,2-c]pyrazol-24-oic acid increased the phosphorylation levels of the insulin receptor and Akt in a dose-dependent manner. rsc.org Other research has identified thiazolidinone-substituted biphenyl (B1667301) scaffold derivatives as PTP1B inhibitors, with some compounds showing antihyperglycemic activity in diabetic mouse models. nih.gov Furthermore, computational and kinetic studies have identified novel mixed-type inhibitors of PTP1B. mdpi.com

Beyond PTP1B, derivatives have been developed as inhibitors of other enzymes. For example, a new class of quinoxalinone-based aldose reductase inhibitors has been synthesized, with 2-(3-(4-bromophenoxy)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid being one of the most active compounds. researchgate.net Aldose reductase is an enzyme implicated in the complications of diabetes.

| Enzyme Target | Derivative Class | Therapeutic Potential | Reference |

|---|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTP1B) | Pyrazole-substituted lithocholic acids | Type 2 Diabetes, Obesity | rsc.org |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Thiazolidinone-substituted biphenyls | Type 2 Diabetes | nih.gov |

| Aldose Reductase | Quinoxalinone derivatives | Diabetic Complications | researchgate.net |

| Kynurenine 3-hydroxylase | 4-(4-fluorophenyl)-2-oxo-3-butenoic acid | Neurodegenerative Diseases | smolecule.com |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights across different biological activities.

In the development of thiazolopyrimidine derivatives as anticancer agents, SAR studies revealed that the presence of a hydrophobic (4-fluorophenyl) aryl ring system on the thiazolopyrimidine ring and the substitution pattern on the distal aryl ring strongly influenced anticancer activity. Specifically, para-substituted derivatives showed more significant activity.

For PTP1B inhibitors based on a thiazolidinone-substituted biphenyl scaffold, it was found that compounds containing a 4-oxothiazolidine-2-thione moiety had better inhibitory activity. nih.gov The introduction of an acetic acid group at the nitrogen position of this moiety had little impact on activity. nih.gov In the case of α-ketoamide inhibitors of the phospholipase A and acyltransferase (PLAAT) enzyme family, SAR studies indicated that a propylene (B89431) derivative was optimal for the alkyl chain length, and a 4-chloro substituent on the phenyl ring appeared to be favorable for inhibitory activity against several PLAAT isoforms. smolecule.com

SAR studies on quinoxalinone-based aldose reductase inhibitors highlighted the importance of an ether spacer in the C3-phenoxy side chains and provided guidance on how substitutions on both the core structure and the side chain affect activity. researchgate.net For thiazolotriazole derivatives with anti-inflammatory and analgesic activities, the nature and position of substituents on the phenyl ring attached to the thiazole (B1198619) moiety were found to be critical for activity. nih.gov

Molecular Docking Studies with Biological Targets

Molecular docking serves as a computational tool to predict the binding orientation and affinity of a small molecule to a biological target, typically a protein or enzyme. For this compound and its close derivatives, molecular docking studies have been employed to understand potential interactions and predict stereoselectivity in enzymatic reactions.

A notable study investigated the enantioselectivity of ketoreductases from Sporobolomyces salmonicolor (SSCR) and Saccharomyces cerevisiae (YOL151w) through enzyme-substrate docking. nih.gov In this research, the ethyl ester of this compound, ethyl 2-(4-fluorophenyl)-2-oxoacetate, was docked into the active sites of these enzymes to predict the stereochemistry of the reduction product. nih.govscispace.com The docking simulations calculated the binding energies for different conformations, which helps in forecasting the most likely reaction outcome. nih.gov

The docking protocol involved placing thousands of substrate poses into the enzyme's active site, followed by scoring using the London dG scoring function to identify the most favorable binding modes. nih.gov For a pose to be considered viable for reduction, the carbonyl carbon of the substrate had to be within a specific distance (4 Å) of the hydride source in the enzyme. nih.gov The results from these docking studies provide insight into the substrate-enzyme interactions at a molecular level. nih.govscispace.com

Table 1: Molecular Docking Scores of Ethyl 2-(4-fluorophenyl)-2-oxoacetate with Ketoreductases nih.gov

| Target Enzyme | Substrate | Docking Score (London dG) - Prelog | Docking Score (London dG) - anti-Prelog |

| Sporobolomyces salmonicolor Ketoreductase (SSCR) | Ethyl 2-(4-fluorophenyl)-2-oxoacetate | -53.8 | -39.6 |

Note: The docking scores (in kcal/mol) represent the calculated binding energy, with lower values indicating more favorable binding. The "Prelog" and "anti-Prelog" terms refer to the predicted stereochemical outcome of the ketone reduction.

Drug Design and Discovery Initiatives

This compound is a valuable building block in medicinal chemistry, frequently utilized as a starting material or structural scaffold in the design and synthesis of novel therapeutic agents. Its utility stems from the combination of a reactive α-keto acid functional group and a fluorinated phenyl ring, which can enhance metabolic stability and binding interactions.

The compound serves as a versatile precursor in the synthesis of more complex molecules. For instance, it is used as a reactant in visible-light-driven decarboxylative coupling reactions to produce functionalized 3-acyl-2H-indazoles. semanticscholar.orgacs.orgnih.gov Indazole derivatives are of significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory and antitumor properties. semanticscholar.org

In the context of drug discovery, the phenylglyoxylic acid motif is a key component in the development of various enzyme inhibitors. While direct applications are broad, related structures highlight its importance. For example, oxalamido-substituted compounds designed as Hepatitis B virus (HBV) inhibitors incorporate a similar oxo-acetyl amide structure. google.com Furthermore, the related compound 4-(4-Fluorophenyl)thiazole-2-carboxylic acid is a key intermediate in the synthesis of potential c-Met kinase inhibitors, demonstrating the value of the 4-fluorophenyl moiety in designing targeted therapies for cancer. nih.gov The core structure's role as an intermediate for synthesizing more complex organic molecules is a recurring theme in pharmaceutical research. smolecule.com These examples underscore the strategic importance of this compound and its structural analogs as foundational elements in the quest for new and effective medicines.

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies

The pursuit of more efficient, sustainable, and innovative synthetic routes is a cornerstone of modern chemistry. For 2-(4-Fluorophenyl)-2-oxoacetic acid and its derivatives, future research is geared towards developing greener and more sophisticated methodologies.

A significant area of development is in photochemistry. Recently, a novel method for the synthesis of functionalized 3-acyl-2H-indazoles was developed utilizing a visible-light-induced self-catalyzed energy transfer process between 2H-indazoles and α-keto acids, including this compound. acs.orgnih.gov This approach is advantageous as it operates under mild conditions and avoids the need for metal catalysts, photosensitizers, or strong oxidants, which aligns with the principles of green chemistry. acs.org Future work could expand this photocatalytic strategy to other heterocyclic systems, broadening the scope of accessible molecular architectures.

Biocatalysis represents another promising frontier. Enzymatic processes offer high selectivity and operate under environmentally benign aqueous conditions. For instance, the biocatalytic reduction of related keto acids using enzymes like D-lactate dehydrogenase (D-LDH) and formate (B1220265) dehydrogenase (FDH) has been successfully employed to produce chiral hydroxy acids, which are key intermediates in pharmaceuticals. mdpi.com Research into identifying or engineering enzymes that can act on this compound could provide a direct and highly enantioselective route to valuable chiral building blocks, such as (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, an intermediate for rhinovirus protease inhibitors. mdpi.com

Furthermore, the development of novel catalytic systems continues to be a priority. Ruthenium-catalyzed asymmetric reductive amination of α-keto amides has been shown to be an effective method for synthesizing non-natural α-amino acid derivatives. matmole.com Applying similar advanced catalytic systems directly to this compound could provide efficient access to a new class of fluorinated amino acids with unique properties for peptide and medicinal chemistry.

Exploration of Undiscovered Reactivity

While this compound is known to undergo typical reactions of carboxylic acids and ketones, there is significant potential to uncover novel reactivity patterns. smolecule.com The α-keto acid functionality is a hub of chemical potential, enabling diverse transformations.

A key area of exploration is its use in multicomponent reactions (MCRs). A catalyst-free, three-component reaction between an imidazo[1,2-a]pyridine, an α-oxoacetic acid, and a boronic acid has been reported to produce C-3 functionalized imidazo[1,2-a]pyridines. rsc.org This demonstrates the ability of this compound to participate in complex transformations that rapidly build molecular complexity. Future research will likely focus on designing new MCRs that exploit its dual reactivity, leading to novel molecular scaffolds.

The generation of acyl radicals from α-keto acids under visible light irradiation is another exciting avenue. acs.org It has been shown that this compound can undergo decarboxylation to form an acyl radical, which can then be coupled with other molecules. acs.org Exploring the trapping of this acyl radical with a wider variety of radical acceptors will undoubtedly lead to new carbon-carbon and carbon-heteroatom bond-forming reactions. The influence of the 4-fluorophenyl group on the stability and reactivity of this radical intermediate is a subject worthy of further investigation.

Advanced Computational Modeling for Property Prediction

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design. For this compound, advanced computational modeling is a key future direction for accelerating research.

Predictive models can be used to forecast physicochemical properties. For example, the predicted collision cross section (CCS) values, which relate to the molecule's shape and size in the gas phase, have been calculated for various adducts of the compound. uni.lu Such data is crucial for analytical techniques like ion mobility-mass spectrometry. Future modeling efforts can expand to predict other properties such as solubility, lipophilicity (e.g., XlogP), and solid-state characteristics. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]+ | 169.02956 | 128.8 |

| [M+Na]+ | 191.01150 | 137.2 |

| [M-H]- | 167.01500 | 130.3 |

| [M+NH4]+ | 186.05610 | 148.5 |

| [M+K]+ | 206.98544 | 135.5 |

| Data sourced from PubChemLite. uni.lu |

Furthermore, computational studies can elucidate reaction mechanisms and predict reactivity. Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions involving this compound, such as the aforementioned photocatalytic and multicomponent reactions. This understanding can help in optimizing reaction conditions and in designing substrates for improved yields and selectivity. Modeling the electronic structure can also help predict how the fluorine substituent influences its reactivity compared to non-fluorinated analogs.

In the context of biological applications, molecular docking simulations can predict the binding affinity and orientation of derivatives of this compound within the active sites of target proteins. This in silico screening can prioritize compounds for synthesis and biological testing, saving significant time and resources in the drug discovery process.

Expansion of Biological Application Spectrum

The incorporation of fluorine into organic molecules often enhances metabolic stability and binding affinity, making this compound an attractive starting material for bioactive compounds. Research is continuously expanding its range of biological applications.

One of the most promising areas is in the development of novel therapeutics. Derivatives of this compound have shown potential as anticancer agents, with some demonstrating antiproliferative effects against cervical (HeLa) and lung (A-549) cancer cell lines. The 2H-indazole derivatives synthesized from this acid have also been associated with a wide array of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. semanticscholar.org Specifically, C3-acylated 2H-indazoles have been identified as polymerase inhibitors, highlighting a clear direction for developing new antiviral or anticancer drugs. nih.govsemanticscholar.org

The compound also serves as a scaffold for enzyme inhibitors. It is a known building block for AG7088, a rhinovirus protease inhibitor. mdpi.com Moreover, related oxalamide structures have been used to generate potent neuraminidase inhibitors. nih.gov This suggests that libraries of amides derived from this compound could be screened against a wide range of enzymes to identify new inhibitors for various diseases. Another complex derivative has been investigated as an antagonist for the N-Methyl-D-Aspartate (NMDA) receptor, indicating potential applications in treating neurological and psychiatric disorders such as chronic pain and schizophrenia. google.com

Future research will focus on synthesizing diverse libraries of compounds derived from this compound and evaluating them in a broad range of biological assays. The goal is to identify new lead compounds for drug discovery and to better understand the structure-activity relationships that govern their biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro